[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-(4-propan-2-yloxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-(4-propan-2-yloxyphenyl)methanone is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-(4-propan-2-yloxyphenyl)methanone typically involves the cyclization of amido-nitriles or amidines with ketones under mild conditions. For instance, the reaction of aryl amidines with ketones can yield 4,5-dihydro-1H-imidazol-5-ones through a rearrangement reaction . The reaction conditions are often mild enough to include various functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, such as nickel, to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-(4-propan-2-yloxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolones.
Reduction: Reduction reactions can convert imidazolones back to imidazoles.
Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazolones, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, [4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-(4-propan-2-yloxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its versatility in undergoing various chemical reactions makes it valuable for creating new compounds with desired properties .
Biology
In biological research, imidazole derivatives are studied for their potential therapeutic applications. They exhibit a range of biological activities, including antibacterial, antifungal, and antitumor properties .
Medicine
In medicine, compounds containing the imidazole ring are used in the development of drugs for treating various diseases. For example, imidazole derivatives are found in antifungal medications and proton pump inhibitors .
Industry
In the industrial sector, imidazole derivatives are used in the production of agrochemicals, dyes, and materials with specific properties. Their ability to form stable complexes with metals makes them useful in catalysis and other industrial processes .
Mechanism of Action
The mechanism of action of [4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-(4-propan-2-yloxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, forming stable complexes that can inhibit or activate various enzymes and receptors. This interaction can lead to the modulation of biological processes, such as cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives, such as:
Clemizole: An antihistaminic agent.
Omeprazole: A proton pump inhibitor used to treat ulcers.
Metronidazole: An antibacterial and antiprotozoal agent.
Uniqueness
What sets [4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-(4-propan-2-yloxyphenyl)methanone apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This versatility makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H21N3O2 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-(4-propan-2-yloxyphenyl)methanone |
InChI |
InChI=1S/C19H21N3O2/c1-13(2)24-17-9-5-15(6-10-17)18(23)14-3-7-16(8-4-14)22-19-20-11-12-21-19/h3-10,13H,11-12H2,1-2H3,(H2,20,21,22) |
InChI Key |
SPGYSLWXEKMJAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC3=NCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.